molecular formula C13H11F2NO2S B261842 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide

2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B261842
M. Wt: 283.3 g/mol
InChI Key: QDPZAJLPNRAGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. CAIX plays a role in tumor growth and survival by regulating pH and hypoxia. Inhibition of CAIX by this compound leads to a decrease in tumor growth and an increase in apoptosis. This compound has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects by inhibiting the activity of CAIX. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting the activity of aldose reductase. This compound has been found to be relatively non-toxic in animal studies.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide is a relatively easy compound to synthesize and purify. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. However, this compound has not been extensively studied in humans, and its potential side effects and toxicity are not well understood.

Future Directions

Further research is needed to fully understand the potential therapeutic uses of 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide. Future studies could focus on the effects of this compound on different types of cancer and inflammation, as well as its potential use in combination with other therapies. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-methylphenylamine. This reaction takes place in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and diabetes. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. This compound has also been studied for its potential use in the treatment of diabetes as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c1-9-5-2-3-8-12(9)16-19(17,18)13-10(14)6-4-7-11(13)15/h2-8,16H,1H3

InChI Key

QDPZAJLPNRAGRA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.